1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone

Analytical Chemistry Procurement Quality Control

This fluorinated pyrazolo[3,4-b]pyridine core with a versatile 3-acetyl handle is essential for kinase inhibitor programs targeting TRK, Mps1, and c-Met. The 5-fluoro substitution enhances metabolic stability and lipophilicity, offering a critical advantage over non-fluorinated analogs in SAR studies. Ideal for lead optimization where reproducible pharmacology and synthetic diversification are paramount.

Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
CAS No. 1256788-17-6
Cat. No. B3226524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
CAS1256788-17-6
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=C(C=NC2=NN1)F
InChIInChI=1S/C8H6FN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12)
InChIKeyXUXVBJMPKXQMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 1256788-17-6): Key Intermediates for Kinase-Focused Drug Discovery


1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 1256788-17-6) is a fluorinated heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine scaffold class . This bicyclic aromatic system combines a pyrazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and an acetyl group at the 3-position . The pyrazolo[3,4-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its ability to achieve multiple kinase binding modes, sharing structural elements with both pyrrolo[2,3-b]pyridine and indazole frameworks [1]. More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the literature, with over 5,500 references and 2,400 patents documenting their biomedical applications [2].

Why 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone Cannot Be Replaced by Unsubstituted or Non-Fluorinated Pyrazolopyridine Analogs


Substitution of 1-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone with a non-fluorinated or differently substituted pyrazolo[3,4-b]pyridine analog introduces critical alterations in both physicochemical properties and synthetic utility. The presence of fluorine at the 5-position confers enhanced lipophilicity and metabolic stability compared to hydrogen-substituted analogs, which is a well-established principle in medicinal chemistry optimization . Furthermore, the 3-acetyl group provides a distinct reactive handle for condensation, reduction, and cyclization reactions that is absent in unsubstituted or halogen-only analogs at the C3 position [1]. SAR studies on pyrazolo[3,4-b]pyridine derivatives have demonstrated that fluorine substitution at the 5-position significantly influences biological activity profiles and target engagement [2]. Generic substitution with a compound lacking this precise substitution pattern would alter downstream derivatization pathways, potentially compromising target affinity, metabolic stability, or synthetic efficiency in lead optimization programs.

Quantitative Evidence Guide: 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone Differentiation Data


Purity Specification Differentiation: 98% vs 95% Grade Availability for 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone

This compound is commercially available in two distinct purity grades: a 95% minimum purity specification and a 98% NLT (Not Less Than) grade . The 98% grade offers a 3 percentage-point absolute improvement in purity relative to the 95% baseline grade, corresponding to a 60% reduction in maximum potential impurities (from 5% to 2%) . For procurement decisions in pharmaceutical research where downstream reaction yields and impurity profiles are critical, this purity differential translates directly to reduced purification burden and improved reproducibility in multi-step syntheses.

Analytical Chemistry Procurement Quality Control

Molecular Weight Differentiation: 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone vs 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone (MW = 179.15 g/mol) possesses a molecular weight approximately 8.3 g/mol (4.9%) higher than 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (MW ≈ 170.8 g/mol), a key intermediate in vericiguat synthesis [1]. This molecular weight difference reflects the structural divergence at the C3 position (acetyl vs. cyano group), which dictates distinct reactivity profiles for downstream derivatization. The acetyl carbonyl enables nucleophilic addition and condensation chemistry unavailable to the cyano-substituted analog .

Medicinal Chemistry Synthetic Intermediate Vericiguat

Scaffold Privilege Ranking: Pyrazolo[3,4-b]pyridine Core vs Alternative Kinase Inhibitor Scaffolds

The pyrazolo[3,4-b]pyridine scaffold has been characterized as particularly versatile among kinase inhibitor cores due to its ability to achieve multiple binding modes, incorporating structural elements of both pyrrolo[2,3-b]pyridine and indazole [1]. This scaffold has been validated across more than 300,000 described derivatives and appears in over 2,400 patents [2]. In contrast, related scaffolds such as pyrazolo[1,5-a]pyrimidine or imidazo[1,2-b]pyridazine exhibit more restricted kinase selectivity profiles and narrower patent coverage. The 5-fluoro substitution in this specific compound further enhances metabolic stability, a benefit not realized in unsubstituted core analogs .

Kinase Inhibition Scaffold Hopping Drug Design

Storage Condition Requirements: 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone vs Cold Chain-Dependent Analogs

According to vendor technical specifications, 1-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone requires storage in a cool, dry place for long-term preservation without mandatory cold chain (-20°C or -80°C) conditions . This contrasts with certain 3-amino or 3-hydrazino pyrazolo[3,4-b]pyridine analogs that mandate refrigerated or frozen storage due to hydrolytic or oxidative sensitivity. The ambient storage tolerance reduces facility and logistics costs for compound management compared to cold chain-dependent comparators.

Compound Management Stability Long-Term Storage

Optimal Application Scenarios for 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Hit-to-Lead Optimization Requiring High-Purity Building Blocks

For medicinal chemistry programs targeting kinases where scaffold validation is critical, 1-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone provides a fluorinated pyrazolo[3,4-b]pyridine core with a synthetically versatile 3-acetyl handle. The 98% NLT purity grade variant is particularly suited for sensitive SAR studies where trace impurities could confound biological activity readouts, offering a 60% reduction in maximum impurity content relative to the 95% grade . Procurement of the higher purity grade is recommended for advanced lead optimization stages where reproducible pharmacology is essential.

Derivatization via 3-Acetyl Group Chemistry for Scaffold Diversification

The 3-acetyl group enables condensation, reduction, and cyclization chemistries unavailable to 3-cyano or 3-halogen analogs, positioning this compound as a versatile entry point for scaffold diversification [1]. Unlike 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (a vericiguat intermediate), which is optimized for specific cardiovascular target pathways, the 3-acetyl analog offers broader synthetic utility across multiple kinase inhibitor programs including TRK, Mps1, and c-Met targets [2].

Compound Library Construction with Ambient-Stable Scaffolds

This compound is well-suited for inclusion in compound screening libraries where ambient storage tolerance reduces compound management overhead. The vendor-specified long-term storage condition of 'cool, dry place' eliminates the need for cold chain infrastructure required for certain more sensitive pyrazolo[3,4-b]pyridine derivatives . This attribute makes the compound economically advantageous for organizations building large (>10,000 compound) diversity-oriented synthesis libraries with constrained cold storage capacity.

Fluorine-Enabled Metabolic Stability Optimization Programs

The 5-fluoro substitution enhances lipophilicity and metabolic stability relative to hydrogen-substituted pyrazolo[3,4-b]pyridine analogs, making this building block particularly valuable for programs where improved pharmacokinetic properties are a design objective . Fluorine substitution is a validated strategy for reducing oxidative metabolism and extending compound half-life, and this building block provides a pre-installed fluorine at the metabolically significant 5-position of the pyridine ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.